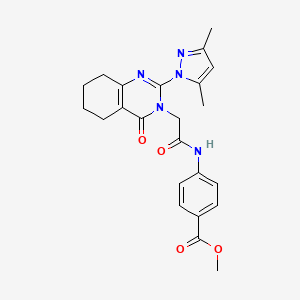
methyl 4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "methyl 4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate" is a complex molecule that appears to be derived from a quinazoline backbone with various substitutions. This molecule is not directly mentioned in the provided papers, but the synthesis and properties of related compounds are discussed, which can give insights into the potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting from basic precursors such as hippuric acid, which is converted into different intermediates through reactions with reagents like N,N-dimethylacetamide and phosphorus oxychloride, followed by hydrolysis and further reactions with hydrazines . Another approach involves the condensation of substituted aryl aldehydes with specific acetamido acetic acids in the presence of catalysts like sodium acetate, acetic anhydride, and zinc oxide . These methods suggest that the synthesis of the target compound would likely involve multi-step reactions, possibly including condensation, cyclization, and substitution reactions.
Molecular Structure Analysis
The molecular structure of related compounds includes various heterocyclic systems such as pyrazolones , isoquinolines , and pyrimidines . These structures are characterized by their fused ring systems and the presence of nitrogen atoms, which are common features in pharmacologically active compounds. The target compound's structure, with a pyrazolyl and a tetrahydroquinazolinyl moiety, suggests a complex heterocyclic system that could be analyzed using advanced spectral data such as 1H NMR, 13C NMR, and LCMS, as well as elemental analysis to confirm its structure .
Chemical Reactions Analysis
The related compounds exhibit reactivity towards various reagents, leading to the formation of different heterocyclic systems. For example, methyl 2-benzoylamino-3-dimethylaminopropenoate is used to prepare fused pyrimidinones from heterocyclic α-amino compounds . This indicates that the target compound may also participate in reactions that lead to the formation of new heterocyclic systems or undergo transformations under specific conditions, such as in the presence of acids or bases.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the target compound are not directly reported, the properties of similar compounds can provide some insights. These compounds are typically solid at room temperature and their solubility, melting points, and stability can vary depending on the functional groups present and the overall molecular structure. The antimicrobial activity of some derivatives suggests potential biological relevance, which could be a property of interest for the target compound as well .
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 4-[[2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4/c1-14-12-15(2)28(26-14)23-25-19-7-5-4-6-18(19)21(30)27(23)13-20(29)24-17-10-8-16(9-11-17)22(31)32-3/h8-12H,4-7,13H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUSFNQARPWNKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)NC4=CC=C(C=C4)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[cyclohexyl(methyl)sulfamoyl]-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B3019553.png)

![1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-piperidinecarboxamide](/img/structure/B3019556.png)
![methyl (2S)-3-methyl-2-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]butanoate](/img/structure/B3019559.png)
![Ethyl 5-(butanoylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3019560.png)

![[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone](/img/structure/B3019562.png)
![[3-(Aminomethyl)phenyl]urea](/img/structure/B3019566.png)
![2-ethyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3019568.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B3019571.png)
![Methyl 4-(4-methylphenyl)-3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B3019573.png)
![N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3019574.png)
![tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate](/img/no-structure.png)